molecular formula C8H10N2O2 B2976858 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid CAS No. 1520977-30-3

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B2976858
CAS RN: 1520977-30-3
M. Wt: 166.18
InChI Key: MIPXAQKNYKSFPM-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.2 g/mol . It is a product of the Biosynth brand .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-10-5-2-6(9-10)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.2 g/mol and a molecular formula of C8H10N2O2 .

Scientific Research Applications

Synthesis and Biological Evaluation Cyclopropane derivatives have been synthesized for various biological evaluations. For instance, bromophenol derivatives with a cyclopropyl moiety have been synthesized and found to be effective inhibitors of certain enzymes, suggesting their potential in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019). This highlights the role of cyclopropane derivatives in medicinal chemistry and drug design.

Ring-Opening Reactions Activated cyclopropanes undergo ring-opening reactions, which have been utilized in the synthesis of various complex molecules. For example, the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been described, showcasing a methodology applied in the synthesis of compounds with potential pharmaceutical applications (Lifchits & Charette, 2008).

Cyclopropanation Processes The synthesis of cyclopropane derivatives involves various cyclopropanation processes. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates the application of cyclopropanation in creating doubly constrained systems, which could be relevant in developing novel compounds with unique biological activities (Szakonyi et al., 2002).

Catalysis and Reaction Mechanisms Research into the catalysis and mechanisms of reactions involving cyclopropane derivatives has provided valuable insights into organic synthesis. For example, the high-pressure reaction of cyclopropanes with indoles catalyzed by ytterbium triflate highlights the role of catalysis in the synthesis of indolyl dicarboxylic acid esters, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Harrington & Kerr, 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-5-2-6(9-10)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXAQKNYKSFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1520977-30-3
Record name 1-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
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